![molecular formula C18H18N4O5S2 B14932867 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14932867.png)
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Methoxybenzenesulfonamide: This step involves the reaction of methoxybenzenesulfonyl chloride with an amine to form the sulfonamide.
Coupling with Pyrimidine Derivative: The intermediate product is then reacted with a pyrimidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the sulfonamide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules.
Medicine
Given the sulfonamide structure, it could be explored for its antibacterial properties or other therapeutic potentials.
Industry
In industry, it could be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial enzymes or interfere with bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Uniqueness
The unique structural features of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE, such as the methoxy and pyrimidine groups, may confer specific properties that differentiate it from other sulfonamides, potentially leading to unique applications or mechanisms of action.
Properties
Molecular Formula |
C18H18N4O5S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O5S2/c1-13-11-12-19-18(20-13)22-29(25,26)16-7-3-14(4-8-16)21-28(23,24)17-9-5-15(27-2)6-10-17/h3-12,21H,1-2H3,(H,19,20,22) |
InChI Key |
FTEFCZKEZJGLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


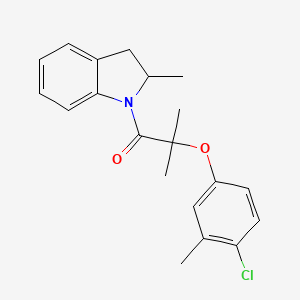
![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)
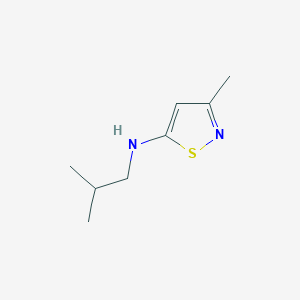
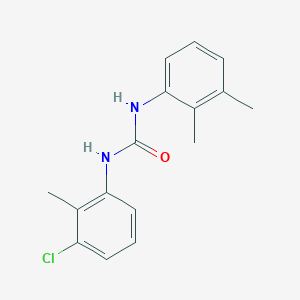
![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)
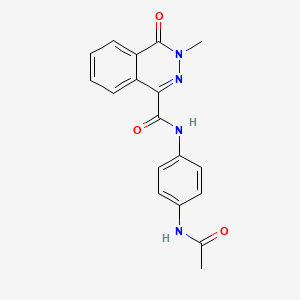
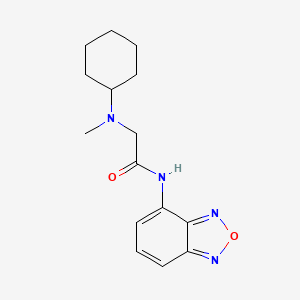
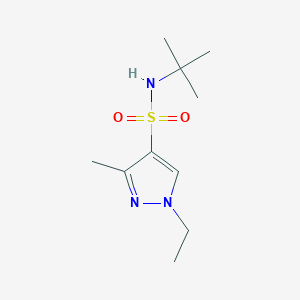
![4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
![N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B14932858.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14932871.png)
![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14932875.png)
![1-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14932883.png)
![Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B14932885.png)
